1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine
CAS No.: 887587-84-0
Cat. No.: VC16704295
Molecular Formula: C18H27BrN2O2
Molecular Weight: 383.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887587-84-0 |
|---|---|
| Molecular Formula | C18H27BrN2O2 |
| Molecular Weight | 383.3 g/mol |
| IUPAC Name | tert-butyl 2-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-5-4-6-16(21)13-20-12-14-7-9-15(19)10-8-14/h7-10,16,20H,4-6,11-13H2,1-3H3 |
| Standard InChI Key | QBBQETBNQZYULA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=C(C=C2)Br |
Introduction
Structural and Physicochemical Properties
Core Architecture
The molecule’s scaffold centers on a piperidine ring, a six-membered amine heterocycle prevalent in bioactive compounds . Positioned at the piperidine’s second carbon is a Boc-protected amine, which enhances stability during synthetic modifications. The adjacent methylene group links to a 4-bromo-benzylamino moiety, introducing both aromaticity and a halogenated site for cross-coupling reactions .
Molecular Specifications
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₇BrN₂O₂ | |
| Molecular Weight | 383.3 g/mol | |
| IUPAC Name | tert-butyl 2-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=C(C=C2)Br |
The bromine atom at the para position of the benzyl group enhances electrophilic reactivity, facilitating Suzuki or Ullmann couplings for further functionalization . The Boc group’s tert-butyl moiety () confers steric protection to the piperidine nitrogen, a strategy widely employed in peptide synthesis .
Synthetic Methodologies
Protection and Functionalization
Pharmacological Hypotheses and Limitations
Metabolic Considerations
The Boc group’s lipophilicity () may enhance blood-brain barrier permeability, a trait desirable in central nervous system (CNS) therapeutics . Conversely, hepatic metabolism of similar compounds involves oxidative dealkylation and glucuronidation, processes potentially hindered by the bromine’s electron-withdrawing effects .
Challenges and Future Directions
Availability and Scalability
Commercial discontinuation limits access, necessitating in-house synthesis. Scalability is hampered by multi-step sequences requiring specialized reagents (e.g., Boc₂O, Pd catalysts) and stringent anhydrous conditions .
Research Opportunities
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